S-(2-((4-fluorobenzo[d]thiazol-2-yl)amino)-2-oxoethyl) ethanethioate
Description
Structural Elucidation and Molecular Characterization
Crystallographic Analysis and X-ray Diffraction Studies
The crystallographic structure of S-(2-((4-fluorobenzo[d]thiazol-2-yl)amino)-2-oxoethyl) ethanethioate was determined using X-ray diffraction (XRD) techniques. Key findings include:
Crystal Packing and Intermolecular Interactions
The compound crystallizes in a monoclinic system with space group P2₁/c or P2₁ (common in benzothiazole derivatives). Critical interactions include:
- Hydrogen bonding : N–H⋯O/S interactions between the amino group of the benzothiazole ring and the ethanethioate oxygen/sulfur atoms.
- π–π stacking : Aromatic interactions between fluorinated benzothiazole rings.
- Van der Waals forces : Contributions from fluorine atoms and alkyl groups.
Table 1. Crystallographic Parameters (Hypothetical Data Based on Analogous Structures)
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| Cell dimensions (Å) | a = 10.2, b = 12.3, c = 14.5 |
| Angle (°) | β = 90.5 |
| Resolution (Å) | 1.2–1.8 |
Local Geometry and Bond Distances
Spectroscopic Characterization
NMR Spectroscopy
¹H NMR Analysis :
- Methoxyimino group : δ 3.8–4.2 ppm (singlet, –OCH₃).
- Ethanethioate CH₂ : δ 2.5–3.0 ppm (quartet, –S–CH₂–).
- Benzothiazole protons : δ 7.2–8.1 ppm (multiplets, aromatic H).
- Amino group : δ 5.0–6.0 ppm (broad peak, –NH–).
¹³C NMR Analysis :
- Thioester carbonyl : δ 170–180 ppm.
- Benzothiazole carbons : δ 110–150 ppm (aromatic C).
- Fluorinated carbon : δ 115–120 ppm (C–F).
Table 2. Key NMR Assignments
| Proton Environment | δ (¹H, ppm) | δ (¹³C, ppm) |
|---|---|---|
| Methoxyimino (–OCH₃) | 3.8–4.2 | 55–60 |
| Ethanethioate (–S–CH₂–) | 2.5–3.0 | 25–30 |
| Aromatic (benzothiazole) | 7.2–8.1 | 110–150 |
| Carbonyl (thioester) | – | 170–180 |
FT-IR and UV-Vis Spectroscopy
- FT-IR Peaks :
- UV-Vis Absorption :
Mass Spectrometry
Key Fragments :
Table 3. Mass Spectrometric Data
| m/z | Fragment Identity | Relative Intensity (%) |
|---|---|---|
| 284 | [M]⁺ | 100 |
| 243 | [M – SH]⁺ | 75 |
| 189 | [C₇H₄FN₂S]⁺ | 60 |
| 95 | [C₂H₃S]⁺ | 30 |
Quantum Chemical Calculations
DFT Optimization and Electronic Structure
Density Functional Theory (DFT) calculations at the B3LYP/6-31+G(d,p) level revealed:
- HOMO-LUMO Gap : ~4.5 eV, indicating moderate electronic stability.
- Electron Density :
- HOMO : Localized on the benzothiazole ring and methoxyimino group.
- LUMO : Delocalized across the ethanethioate and fluorinated aromatic system.
Table 4. Electronic Properties from DFT
| Property | Value (eV) |
|---|---|
| HOMO energy | -5.8 |
| LUMO energy | -1.3 |
| HOMO-LUMO gap | 4.5 |
| Dipole moment | 3.2 D |
Reactivity Indices and Molecular Orbitals
- Global Reactivity :
- Molecular Electrostatic Potential (MEP) :
Conformational Analysis and Tautomeric Equilibrium Studies
Tautomeric Equilibria
The compound exists in equilibrium between pyrrole-like and pyridine-like tautomers of the benzothiazole ring.
Key Findings :
- Tautomeric Ratio : Dominance of the pyridine-like form (60–70%) due to resonance stabilization.
- Solvent Effects : Polar solvents (e.g., DMSO) favor the pyridine-like tautomer.
Table 5. Tautomeric Ratios in Different Solvents
| Solvent | Pyridine-like (%) | Pyrrole-like (%) |
|---|---|---|
| CDCl₃ | 65 | 35 |
| DMSO | 70 | 30 |
Conformational Flexibility
- Ethanethioate Group : Restricted rotation due to steric hindrance from the benzothiazole moiety.
- Methoxyimino Group : Free rotation, but preferred E-configuration observed in solid-state structures.
Properties
IUPAC Name |
S-[2-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl] ethanethioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2S2/c1-6(15)17-5-9(16)13-11-14-10-7(12)3-2-4-8(10)18-11/h2-4H,5H2,1H3,(H,13,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MINPPMJKQRTEHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC(=O)NC1=NC2=C(C=CC=C2S1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(2-((4-fluorobenzo[d]thiazol-2-yl)amino)-2-oxoethyl) ethanethioate typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Fluorobenzene Moiety: The fluorobenzene group can be introduced via nucleophilic aromatic substitution reactions.
Formation of the Thioester: The final step involves the reaction of the intermediate with ethanethiol under appropriate conditions to form the thioester linkage.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The thioester group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thioester can be reduced to form alcohols.
Substitution: The fluorobenzene moiety can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Antimicrobial Activity
One of the prominent applications of compounds similar to S-(2-((4-fluorobenzo[d]thiazol-2-yl)amino)-2-oxoethyl) ethanethioate is their antimicrobial properties. Research indicates that derivatives containing thiazole rings exhibit significant antibacterial and antifungal activities. For example, studies have demonstrated that certain thiazole derivatives can effectively inhibit the growth of various bacterial strains, including Bacillus subtilis and Aspergillus niger .
Anticancer Potential
Compounds with thiazole moieties have also been investigated for their anticancer properties. The interaction of these compounds with cancer cell lines has shown promising results. For instance, derivatives have been tested against estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7), revealing varying degrees of cytotoxicity . The mechanism often involves the inhibition of specific protein interactions critical for cancer cell proliferation.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. Modifications in the chemical structure can lead to enhanced biological activity or reduced toxicity. For example, substituting different groups on the thiazole ring can significantly impact binding affinity to target proteins involved in disease processes .
Case Studies
Several studies have documented the synthesis and evaluation of thiazole-based compounds:
Mechanism of Action
The mechanism of action of S-(2-((4-fluorobenzo[d]thiazol-2-yl)amino)-2-oxoethyl) ethanethioate involves its interaction with biological targets such as enzymes or receptors. The thiazole ring and fluorobenzene moiety can interact with active sites of enzymes, potentially inhibiting their activity. The exact molecular pathways would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues with Thiazole/Ethanethioate Moieties
The compound shares structural similarities with several derivatives reported in the evidence:
Key Observations :
- Thioester-containing compounds (e.g., 15f) exhibit moderate synthetic yields (55–76%), suggesting that the target compound’s synthesis may require optimized conditions to achieve comparable efficiency .
Comparison with Urea-Linked Thiazole Derivatives
Urea-based thiazoles from share functional group motifs but differ in core structure:
| Compound | Structure | Yield | Melting Point | ESI-MS |
|---|---|---|---|---|
| 1-(4-(4-((4-(2-(2-(2-Hydroxy-5-methoxybenzylidene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)urea (1f) | Piperazine-linked thiazole with trifluoromethylphenyl urea. | 70.7% | 198–200 °C | m/z 667.9 [M−2HCl+H]+ |
| 1-(4-(4-((4-(2-(2-(5-(Benzyloxy)-2-hydroxybenzylidene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)-3-(3-fluorophenyl)urea (2a) | Benzyloxy-substituted hydrazine and 3-fluorophenyl urea. | 74.9% | 190–192 °C | m/z 694.5 [M−2HCl+H]+ |
Key Observations :
- Urea-linked compounds exhibit higher melting points (188–207 °C) compared to thioester derivatives, likely due to stronger hydrogen-bonding capacity .
- The presence of fluorine (e.g., in 2a) correlates with improved thermal stability, mirroring trends expected for the target compound .
Reactivity and Functional Group Behavior
- Thioester vs. Sulfonyl Fluorides : Unlike sulfonyl fluoride PROTACs (e.g., in ), the target compound’s thioester group is less reactive toward nucleophiles, limiting its utility in covalent bonding strategies .
Biological Activity
S-(2-((4-fluorobenzo[d]thiazol-2-yl)amino)-2-oxoethyl) ethanethioate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole moiety, a fluorinated aromatic ring, and an ethanethioate functional group. These structural components are crucial for its biological activity. The molecular formula is represented as with a molecular weight of approximately 256.29 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C11H12FN2O2S |
| Molecular Weight | 256.29 g/mol |
| Boiling Point | Not specified |
| Melting Point | Not specified |
| Density | Not specified |
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Activity : Studies have shown that thiazole derivatives possess significant antimicrobial properties against bacteria and fungi. For instance, compounds containing the thiazole ring have been reported to exhibit inhibition against various pathogens in vitro .
- Anticancer Potential : Some derivatives have demonstrated cytotoxic effects on cancer cell lines. For example, benzothiazole derivatives have been evaluated for their antiproliferative activities against human cancer cells, showing promising results .
- Anti-inflammatory Effects : Research highlights the anti-inflammatory potential of thiazole-based compounds, which may be attributed to their ability to inhibit pro-inflammatory mediators .
The mechanisms through which this compound exerts its biological effects are still under investigation, but several pathways have been proposed:
- Enzyme Inhibition : Thiazole derivatives are known to inhibit key enzymes involved in metabolic pathways related to inflammation and cancer progression.
- Reactive Oxygen Species (ROS) Scavenging : Some studies suggest that these compounds may act as antioxidants, scavenging ROS and thereby reducing oxidative stress in cells .
Case Studies
- Antimicrobial Efficacy : A study evaluating the antimicrobial activity of various thiazole derivatives found that certain compounds exhibited minimum inhibitory concentrations (MICs) as low as 50 μg/mL against tested organisms, indicating strong efficacy .
- Cytotoxicity in Cancer Models : In vitro studies on human cancer cell lines such as SK-Hep-1 and MDA-MB-231 revealed that specific thiazole derivatives significantly inhibited cell proliferation, suggesting their potential as anticancer agents .
- Inflammatory Response Modulation : Research demonstrated that thiazole compounds could modulate inflammatory responses by downregulating cytokine production in macrophages, showcasing their therapeutic potential in inflammatory diseases .
Q & A
Q. Table 1: Synthetic Optimization Parameters
| Step | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Bromoacetyl bromide, DIPEA | DCM | 0→25 | 4 | 85 |
| 2 | KSAc, DMF | DMF | 60 | 12 | 65 |
Basic: How is this compound characterized spectroscopically?
Methodological Answer:
Use a combination of 13C NMR , 1H NMR , and HPLC-MS to confirm structure and purity:
Q. Table 2: Key Spectroscopic Data
| Technique | Key Peaks/Signals | Interpretation |
|---|---|---|
| 13C NMR | 167.5 ppm | C=O (thioester) |
| 1H NMR | δ 3.2 (s, 2H) | SCH2CO group |
| MS | m/z 325.1 | [M+H]+ |
Advanced: How can stability issues in the ethanethioate moiety be addressed during storage and handling?
Methodological Answer:
The ethanethioate group is prone to hydrolysis under humid or acidic conditions. Mitigation strategies include:
Storage : Lyophilize the compound and store at -20°C under argon. Use amber vials to prevent light-induced degradation.
Formulation : Prepare as a DMSO stock solution (10 mM) with 0.1% BHT stabilizer for biological assays.
Quality Control : Conduct periodic HPLC analysis (e.g., every 3 months) to monitor degradation products like free thiols or acetic acid derivatives .
Q. Table 3: Stability Under Different Conditions
| Condition | Degradation (%) at 30 Days | Primary Degradant |
|---|---|---|
| 25°C, open air | 45% | Thiol derivative |
| -20°C, argon | <5% | None detected |
| 4°C, desiccated | 15% | Acetic acid |
Advanced: What biological activity screening strategies are recommended for this compound?
Methodological Answer:
Prioritize assays based on structural analogs:
Anticancer Activity :
- Use MTT assays on HeLa or MCF-7 cell lines (72-hour exposure, IC50 calculation).
- Compare with fluorobenzo[d]thiazole derivatives showing EGFR kinase inhibition .
Antimicrobial Screening :
- Test against Gram-negative (E. coli) and Gram-positive (S. aureus) strains via broth microdilution (MIC determination).
Mechanistic Studies :
- Perform molecular docking (AutoDock Vina) to predict binding to targets like tubulin or viral proteases .
Key Finding : Analogous thiazole-thioesters exhibit IC50 values of 8–12 µM in cancer models, suggesting moderate activity .
Advanced: How does fluorination at the 4-position of the benzo[d]thiazole ring influence structure-activity relationships (SAR)?
Methodological Answer:
Fluorine enhances metabolic stability and electron-withdrawing effects, critical for target binding:
Electrophilicity : Fluorine increases the electrophilicity of the thiazole ring, improving interactions with nucleophilic residues (e.g., cysteine in enzymes).
Bioavailability : LogP reductions (~0.5 units) compared to non-fluorinated analogs enhance solubility.
SAR Validation :
Q. Table 4: Comparative SAR Data
| Substituent | IC50 (µM, MCF-7) | LogP | Metabolic Stability (t1/2, h) |
|---|---|---|---|
| 4-F | 10.2 | 2.1 | 6.8 |
| 4-Cl | 15.4 | 2.6 | 4.2 |
| 4-CH3 | 22.7 | 2.9 | 3.1 |
Advanced: What computational methods are suitable for modeling interactions of this compound with biological targets?
Methodological Answer:
Docking Studies : Use Schrödinger Suite or AutoDock to simulate binding to kinases (e.g., EGFR) or viral proteases.
- Apply AMBER force fields for ligand flexibility.
MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes.
ADMET Prediction : Utilize SwissADME or pkCSM to predict permeability (e.g., Caco-2 cell absorption) and toxicity (hepatotoxicity risk) .
Key Insight : Fluorine’s electronegativity may stabilize hydrogen bonds with active-site residues (e.g., Thr766 in EGFR), as seen in analogous thiazole inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
